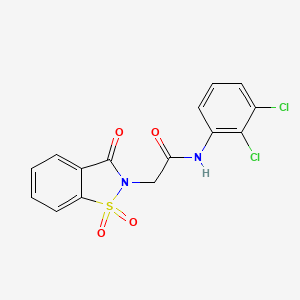

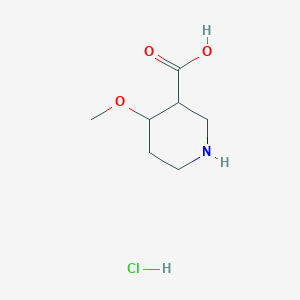

N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions of 3,4-dimethoxyphenylethylamine with α-amino-acid benzoyl derivatives . The preparation method usually involves simple reaction procedures, which are suitable for industrial mass production .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as X-ray crystallography . These studies often involve the use of density functional theory (DFT) calculations to confirm the experimental results .Chemical Reactions Analysis

In the presence of certain enzymes, similar compounds can undergo reactions that result in the formation of other compounds . The reaction mechanisms often involve the cleavage of certain bonds and the addition of other groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds are known to be combustible liquids, while others are known to cause skin irritation and serious eye damage .科学的研究の応用

Industrial Synthesis and Medicinal Applications

The Bischler-Napieralski reaction, among others, has been utilized for the synthesis of isoquinoline derivatives, similar in structure to the compound . These methods have been pivotal in the synthesis of papaverine, an isoquinoline alkaloid with various pharmacological uses (Luk’yanov, Onoprienko, & Zasosov, 1972). This suggests that similar synthetic routes might be applicable for research into the synthesis and potential medical applications of N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide.

Applications in Organic Pollutants Degradation

Enzymatic degradation of organic pollutants, utilizing redox mediators, has been explored to treat wastewater. Redox mediators can enhance the efficiency of enzyme-induced degradation of recalcitrant compounds. The compound , due to its structural features, could potentially serve as a redox mediator or scaffold for developing new redox mediators in environmental applications (Husain & Husain, 2007).

Optoelectronic and OLED Applications

Research into organic optoelectronics has identified BODIPY-based materials as promising candidates for OLEDs and other applications. The structural characteristics of compounds like N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide may allow for their use in the development of new organic semiconductors and OLED materials (Squeo & Pasini, 2020).

Therapeutic Applications in Neurological Disorders

Tetrahydroisoquinolines, which share a structural motif with the compound , have been studied for their therapeutic potential in treating cancer, malaria, CNS disorders, and other diseases. These compounds have shown promise as anticancer antibiotics and neuroprotective agents, suggesting that similar structures could be explored for novel drug development (Singh & Shah, 2017).

Antioxidant Activity

Studies have focused on determining the antioxidant activity of compounds through various assays. Compounds with similar structural features to N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide might also possess antioxidant properties, which could be evaluated using methods like DPPH, ABTS, and CUPRAC assays (Munteanu & Apetrei, 2021).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 3,4-dimethoxyaniline with ethyl acetoacetate to form 3,4-dimethoxy-N-ethylideneaniline. This intermediate is then reacted with pentanoyl chloride to form N-(3,4-dimethoxyphenyl)-2-pentanoyl-3,4-dimethoxy-1,2,3,4-tetrahydroquinazoline-4-carboxamide. The final step involves the oxidation of the tetrahydroquinazoline ring to form the desired compound.", "Starting Materials": [ "3,4-dimethoxyaniline", "ethyl acetoacetate", "pentanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,4-dimethoxy-N-ethylideneaniline.", "Step 2: Reaction of 3,4-dimethoxy-N-ethylideneaniline with pentanoyl chloride in the presence of a base such as triethylamine to form N-(3,4-dimethoxyphenyl)-2-pentanoyl-3,4-dimethoxy-1,2,3,4-tetrahydroquinazoline-4-carboxamide.", "Step 3: Oxidation of the tetrahydroquinazoline ring using an oxidizing agent such as potassium permanganate or sodium periodate to form N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |

CAS番号 |

892260-66-1 |

製品名 |

N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

分子式 |

C22H25N3O5 |

分子量 |

411.458 |

IUPAC名 |

N-(3,4-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H25N3O5/c1-4-5-6-11-25-21(27)16-9-7-14(12-17(16)24-22(25)28)20(26)23-15-8-10-18(29-2)19(13-15)30-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28) |

InChIキー |

OPIVQEDEEDQGNN-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)NC1=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2626340.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2626347.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626349.png)

![2-(4-chlorophenoxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2626355.png)

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2626358.png)